甲苯基三唑

描述

Tolyltriazole (TTA) is a chemical compound known for its effectiveness as a corrosion inhibitor, particularly for copper and its alloys. It is also referred to as tolutriazole and can be represented by derivatives such as 4-, 5-, or 6-methyl-1H-benzotriazole. TTA has been widely used in various industrial applications, including cooling systems and as a protective agent against corrosion in different corrosive environments .

Synthesis Analysis

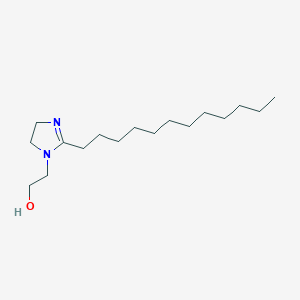

The synthesis of TTA derivatives has been explored to enhance its corrosion inhibitory properties. For instance, ethoxylated tolyltriazole nonionic surfactants, TTA (12) and TTA (24), were synthesized by bonding ethylene oxide units to the tolyltriazole molecule. The chemical structures of these compounds were confirmed using spectroscopic techniques such as FTIR and 1H NMR .

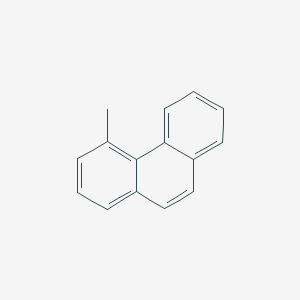

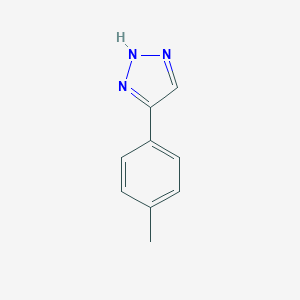

Molecular Structure Analysis

The molecular structure of TTA plays a crucial role in its ability to inhibit corrosion. Studies have shown that TTA molecules can form quasi-polymeric chains, which are crucial for the formation of protective layers on metal surfaces. The molecular structure of TTA allows it to adsorb onto metal surfaces, such as cuprous oxide, and this adsorption is pH-dependent, with more TTA being adsorbed at higher pH values .

Chemical Reactions Analysis

TTA interacts with metal surfaces and the environment to prevent corrosion. For example, in the presence of free chlorine and copper metal, TTA can form insoluble copper–TTA complexes, which contribute to its depletion from solution. The adsorption of TTA onto metal surfaces, such as cuprous oxide, is considered to be chemisorption, as indicated by the free energy of adsorption calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of TTA, such as its adsorption behavior and inhibition efficiency, are influenced by factors like pH, temperature, and the presence of other ions. TTA has been found to be more efficient at lower pH levels and its efficiency decreases with increasing temperature. The adsorption of TTA on metal surfaces follows Langmuir adsorption behavior, and its inhibition efficiency can be significantly enhanced by the presence of certain metal ions, such as Cu2+ . Additionally, TTA has been shown to be an effective corrosion inhibitor for mild steel in acidic media, with a high inhibition efficiency at certain concentrations .

科学研究应用

金属表面的缓蚀

- 铜和黄铜保护: 已知 TTA 在各种腐蚀性环境中抑制铜和黄铜腐蚀。它在减少氧化和在不同腐蚀性气氛中提供保护方面的有效性值得注意 (Walker,1976)。

- 飞机除冰/防冰液: TTA 在飞机除冰/防冰液中起着至关重要的作用,由于其以显着浓度存在于地下水样本中,影响机场周围的环境 (Cancilla、Martinez、Aggelen,1998)。

- 发电厂的冷却系统: 它在发电厂冷却水系统中的使用,尤其是在使用经过二次处理的城市废水作为冷却水的情况下,突出了它的重要性。该研究表明 TTA 在保护铜免受氨和消毒剂(如一氯胺和游离氯)方面是有效的 (Hsieh、Dzombak、Vidic,2010)。

环境影响和问题

- 在环境中的持久性: TTA 的生物降解性差和顽固性导致其在环境中持久存在,引发对其长期影响的担忧。这篇综述强调需要对它的使用和潜在环境影响做出更明智的决策 (Dummer,2014)。

- 在水生系统中的存在: 它作为一种污染物存在于河流和湖泊中,其浓度受附近机场和废水处理等多种因素影响,表明其广泛存在于环境中 (Giger、Schaffner、Kohler,2006)。

安全和危害

未来方向

属性

IUPAC Name |

4-(4-methylphenyl)-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCIKQLLQORQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344093 | |

| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(p-Tolyl)-1H-1,2,3-triazole | |

CAS RN |

5301-96-2 | |

| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

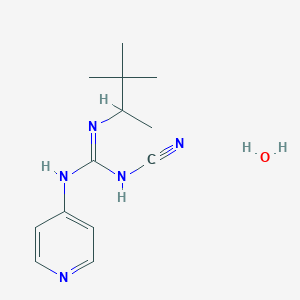

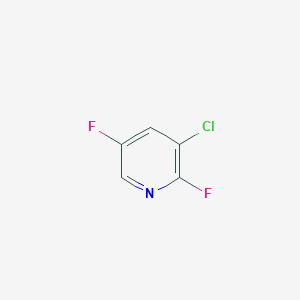

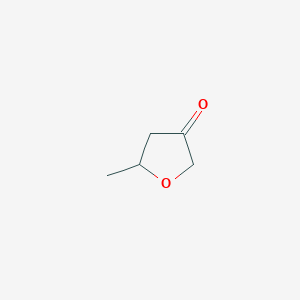

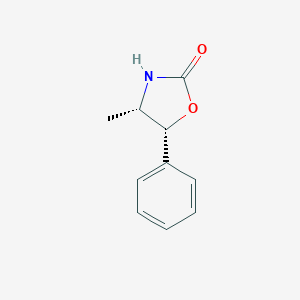

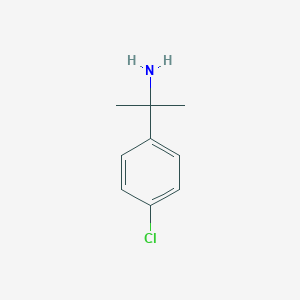

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)